N-(4-acetylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
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Overview
Description
N-(4-acetylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an acetylphenyl group, a fluorophenyl group, and a furan ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Coupling with Acetylphenyl Group: The final step involves coupling the acetylphenyl group with the furan ring through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(4-acetylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-5-bromo-2-furamide
- N-(4-acetylphenyl)-2-furamide
Uniqueness
N-(4-acetylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide stands out due to the presence of both fluorophenyl and furan groups, which confer unique chemical and biological properties. These structural features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18FNO3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C21H18FNO3/c1-14(24)15-4-8-18(9-5-15)23-21(25)13-11-19-10-12-20(26-19)16-2-6-17(22)7-3-16/h2-10,12H,11,13H2,1H3,(H,23,25) |
InChI Key |
SFTJMUALXZYFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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